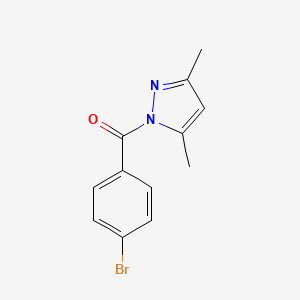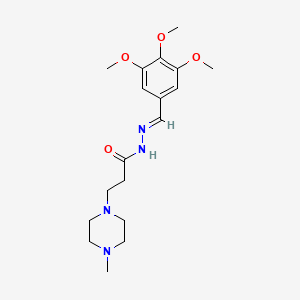![molecular formula C19H16N4O B5698425 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide, also known as APH, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide also activates the p38 MAPK signaling pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models, indicating its potential as an anti-inflammatory and antioxidant agent. Additionally, 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide has been found to reduce tumor growth and increase survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide is its low toxicity, making it a safer alternative to other anticancer agents. However, 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide has low solubility in water, which can limit its use in certain experiments. Additionally, the efficacy of 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide may vary depending on the type of cancer and the stage of the disease.
Direcciones Futuras
Future research on 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide could focus on optimizing its synthesis method to improve its solubility and efficacy. Additionally, studies could investigate the potential of 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide as a combination therapy with other anticancer agents. Further research could also explore the potential of 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide is a promising compound with potential therapeutic applications in the field of medicinal chemistry. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated in scientific research. Future research could further explore its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide involves the condensation reaction of 2-pyridinecarboxaldehyde and 2-aminobenzohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide has been investigated for its potential as an anticancer agent. Studies have shown that 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Propiedades
IUPAC Name |
2-amino-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-16-11-5-4-10-15(16)19(24)23-22-18(14-8-2-1-3-9-14)17-12-6-7-13-21-17/h1-13H,20H2,(H,23,24)/b22-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPHLHQZCRINQZ-RELWKKBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=CC=C2N)/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)


![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)
